Tripropyl citrate chemical structure and properties
Tripropyl citrate chemical structure and properties
This technical guide provides an in-depth analysis of Tripropyl Citrate (TPC) , a specialized citrate ester utilized as a plasticizer and solvent in pharmaceutical and material science applications. Unlike its more common homologs (Triethyl Citrate and Tributyl Citrate), TPC offers a unique hydrophobicity balance, making it a critical tool for specific formulation challenges.[1]
Chemical Architecture, Synthesis, and Pharmaceutical Applications[1]
Part 1: Executive Summary
Tripropyl Citrate (TPC) (CAS: 1587-21-9) is the tri-ester formed from the esterification of citric acid and 1-propanol.[2][3] It occupies a strategic "middle ground" in the alkyl citrate family: it is more lipophilic than Triethyl Citrate (TEC) but possesses higher polarity and volatility than Tributyl Citrate (TBC). This physicochemical balance makes TPC an ideal plasticizer for polymeric coatings where precise modulation of glass transition temperature (
Part 2: Molecular Architecture & Physicochemical Profile
TPC functions primarily by inserting itself between polymer chains, increasing free volume and reducing intermolecular cohesive forces.[1] Its propyl chains provide sufficient steric bulk to prevent polymer re-crystallization while maintaining compatibility with moderately polar matrices like polylactic acid (PLA) and acrylic pharmaceutical coatings (e.g., Eudragit®).
Table 1: Physicochemical Specifications of Tripropyl Citrate
| Property | Value / Description | Source Validation |
| IUPAC Name | Tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | PubChem [1] |
| CAS Number | 1587-21-9 | Common Chem [2] |
| Molecular Formula | PubChem [1] | |
| Molecular Weight | 318.36 g/mol | PubChem [1] |
| Appearance | Colorless to light yellow, viscous liquid | ChemicalBook [3] |
| Density | PureSynth [4] | |
| Boiling Point | 198°C (at 13 mmHg) | ChemicalBook [3] |
| Refractive Index | PureSynth [4] | |
| Solubility | Insoluble in water; soluble in alcohols, ketones, and esters.[3][4][5][6] | Inferred from LogP |
| LogP (Predicted) | ~1.6 - 2.0 | PubChem [1] |
Part 3: Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of TPC follows a Fischer-Speier esterification pathway. The reaction is equilibrium-driven and requires the continuous removal of water to drive the yield.[1]
Experimental Protocol: Catalytic Esterification
Note: This protocol is adapted from standard citrate esterification methodologies [5].
Reagents:
-
Citric Acid (Anhydrous): 1.0 mol
-
1-Propanol (n-Propanol): 5.0 mol (Excess used as solvent and entrainer)
-
Catalyst: Concentrated Sulfuric Acid (
) or p-Toluenesulfonic acid (0.5 - 2.0% w/w)
Step-by-Step Workflow:
-
Charging: In a glass-lined reactor equipped with a Dean-Stark trap and reflux condenser, charge the Citric Acid and 1-Propanol.
-
Catalysis: Add the acid catalyst slowly under agitation.
-
Reflux: Heat the mixture to varying temperature (
) to maintain vigorous reflux. -
Dehydration: Continuously remove the water/propanol azeotrope via the Dean-Stark trap. The reaction is considered complete when water evolution ceases (approx. 4-6 hours).
-
Neutralization: Cool the reaction mass to
. Neutralize the catalyst using a 3% Sodium Carbonate ( ) solution until pH reaches 7.0.[1] -
Purification:
-
Separate the organic layer (oil phase).[1]
-
Wash with deionized water (3x) to remove residual salts and unreacted citric acid.
-
Distill under vacuum to remove excess propanol.
-
Decolorize with activated carbon if necessary.
-
Visualization: Synthesis Pathway
The following diagram illustrates the chemical transformation and process logic.
Caption: Fischer-Speier esterification workflow for Tripropyl Citrate production featuring continuous water removal.
Part 4: Functional Applications in Drug Delivery
TPC is primarily utilized as a plasticizer in pharmaceutical film coatings. Its mechanism of action relies on the Free Volume Theory : TPC molecules intersperse between polymer chains (e.g., Ethylcellulose, Polymethacrylates), shielding the polar functional groups along the polymer backbone.[1] This reduces polymer-polymer interaction, lowering the Glass Transition Temperature (
Key Application Areas:
-
Enteric Coatings: TPC is used in formulations with methacrylic acid copolymers (Eudragit® L/S) to prevent cracking of the acid-resistant film during tablet compression and storage [6].
-
Peptide Delivery: Recent patent literature suggests TPC's utility in oral peptide formulations, where it aids in the formation of impermeable coatings that protect sensitive APIs from gastric degradation [6].
-
Biodegradable Polymers: TPC serves as a non-toxic alternative to phthalates for plasticizing PLA (Polylactic Acid), significantly improving elongation at break without compromising biodegradability.
Comparative Plasticization Efficiency
| Plasticizer | Hydrophobicity | Water Solubility | Primary Use Case |
| Triethyl Citrate (TEC) | Low | Moderate | Hydrophilic films, immediate release. |
| Tripropyl Citrate (TPC) | Medium | Low | Balanced films, enteric coatings. |
| Tributyl Citrate (TBC) | High | Insoluble | Hydrophobic films, sustained release. |
Visualization: Plasticization Mechanism
Caption: Mechanism of action: TPC increases free volume between polymer chains, reducing brittleness.
Part 5: Safety, Toxicology, & Regulatory Landscape[1]
While Triethyl Citrate and Tributyl Citrate are GRAS (Generally Recognized As Safe) and widely listed in FDA Inactive Ingredient Databases, Tripropyl Citrate occupies a more niche regulatory space.
-
Toxicology: TPC is generally regarded as having low toxicity, similar to its homologs.[1] It hydrolyzes in vivo into citric acid (a Krebs cycle intermediate) and 1-propanol. However, specific, high-volume toxicological datasets are less prevalent for TPC than for TEC/TBC [7].
-
Regulatory Status: TPC is often grouped under "Citrate Esters" in broad safety assessments but requires specific verification for new drug applications (NDAs). It is approved for use in food contact materials in several jurisdictions and appears in patent literature for oral pharmaceutical compositions [6].
-
Handling: Standard safety protocols for organic esters apply. Avoid inhalation of mists; use in well-ventilated areas.
Part 6: References
-
PubChem. (n.d.).[7] Tripropyl citrate (CID 74113). National Center for Biotechnology Information. Retrieved Jan 28, 2026, from [Link][1]
-
CAS Common Chemistry. (n.d.).[7] Tripropyl citrate (CAS 1587-21-9).[2][3][5][6][7][8] American Chemical Society. Retrieved Jan 28, 2026, from [Link][1]
-
PureSynth. (n.d.). Tripropyl Citrate 97.0% Specifications. Retrieved Jan 28, 2026, from [Link][1]
-
Google Patents. (2012). CN102417453B: Method for preparing citric acid ester. Retrieved Jan 28, 2026, from [1]
-
WIPO Patentscope. (2023). WO2023166179A1: Improved oral pharmaceutical formulations of therapeutic peptides and proteins. Retrieved Jan 28, 2026, from [1]
-
ResearchGate. (2025). Safety Assessment of Citric Acid and Alkyl Citrate Esters. Retrieved Jan 28, 2026, from [Link]
Sources
- 1. CN102417453B - Method for preparing citric acid ester - Google Patents [patents.google.com]
- 2. CITRIC ACID TRI-N-PROPYL ESTER | 1587-21-9 [amp.chemicalbook.com]
- 3. CITRIC ACID TRI-N-PROPYL ESTER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Tributyl citrate | 77-94-1 [chemicalbook.com]
- 5. CITRIC ACID TRI-N-PROPYL ESTER | 1587-21-9 [chemicalbook.com]
- 6. USA Chemical Suppliers - Products: 'T', Page: 170 [americanchemicalsuppliers.com]
- 7. Tripropyl citrate | C15H26O7 | CID 74113 - PubChem [pubchem.ncbi.nlm.nih.gov]
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